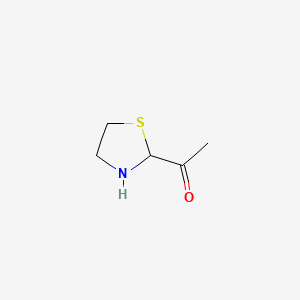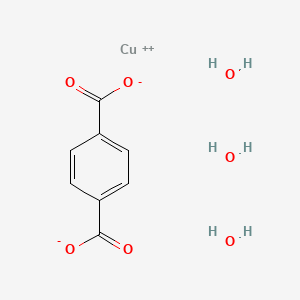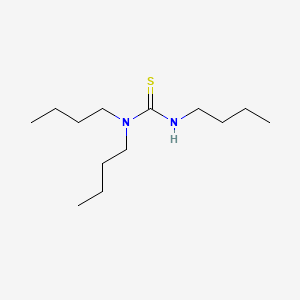
Hydrogénocarbonate de tert-butyle
Vue d'ensemble
Description
Tert-Butyl hydrogen carbonate, also known as tert-butyl carbonic acid, is an organic compound with the chemical formula C5H10O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
Tert-Butyl hydrogen carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a protecting group in peptide synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of tert-Butyl hydrogen carbonate is the tert-butyl group . This group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Mode of Action
The mode of action of tert-Butyl hydrogen carbonate involves the oxidation of tert-butyl C−H bonds . This is achieved by employing an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species .
Biochemical Pathways
The tert-butyl group, which is the target of tert-Butyl hydrogen carbonate, has a unique reactivity pattern that is highlighted by its characteristic applications . It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the compound has amolecular weight of 118.13 and a density of 1.053±0.06 g/cm3 . Its boiling point is predicted to be 160.1±23.0 °C .
Result of Action
The result of the action of tert-Butyl hydrogen carbonate is the effective oxidation of tert-butyl C−H bonds . This leads to the hydroxylation of the tert-butyl group, with primary alcohols being the dominant products .
Action Environment
The action of tert-Butyl hydrogen carbonate is influenced by the environmental factors of the reaction. For instance, the use of an electron-poor manganese catalyst and a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA) is crucial for the activation of hydrogen peroxide and the subsequent oxidation of tert-butyl C−H bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-Butyl hydrogen carbonate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with carbon dioxide in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and results in the formation of tert-butyl hydrogen carbonate.
Another method involves the reaction of tert-butyl chloride with sodium bicarbonate. This reaction also produces tert-butyl hydrogen carbonate and is often used in industrial settings due to its efficiency and simplicity.
Industrial Production Methods
In industrial production, tert-butyl hydrogen carbonate is often produced using a continuous flow process. This method involves the reaction of tert-butyl alcohol with carbon dioxide in the presence of a catalyst. The continuous flow process allows for the efficient production of large quantities of tert-butyl hydrogen carbonate with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl hydrogen carbonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl carbonate.
Reduction: It can be reduced to form tert-butyl alcohol.
Substitution: It can undergo substitution reactions to form various tert-butyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
Oxidation: Tert-butyl carbonate.
Reduction: Tert-butyl alcohol.
Substitution: Various tert-butyl derivatives, depending on the substituent used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-Butyl alcohol: Similar in structure but lacks the carbonic acid functional group.
Tert-Butyl chloride: Similar in structure but contains a chlorine atom instead of the carbonic acid group.
Tert-Butyl acetate: Similar in structure but contains an acetate group instead of the carbonic acid group.
Uniqueness
Tert-Butyl hydrogen carbonate is unique due to its stability and reactivity. It can participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to act as both a nucleophile and electrophile sets it apart from other similar compounds.
Propriétés
IUPAC Name |
tert-butyl hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIQBVKMABYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199301 | |
| Record name | tert-Butyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51300-90-4 | |
| Record name | Mono-tert-butyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51300-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051300904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl hydrogen carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


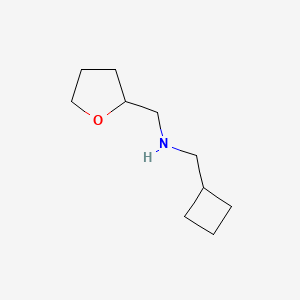
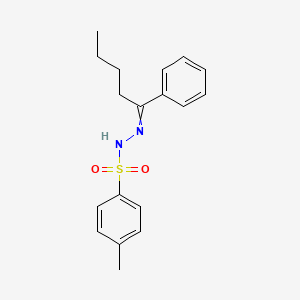
![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)
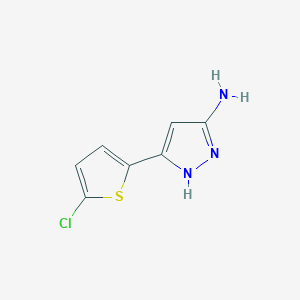

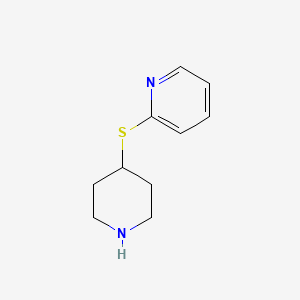

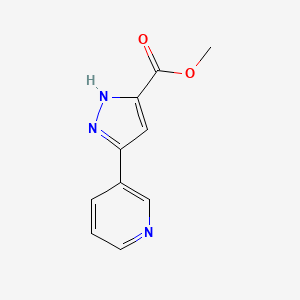
![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol](/img/structure/B1608282.png)

